N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide
Description
N~2~-{4-[4-(3-Chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is a synthetic compound featuring a 3-chlorophenyl-substituted piperazine moiety linked via a 4-oxobutyl chain to a 4-methoxy-1H-indole-2-carboxamide core. This structure combines pharmacophoric elements critical for interactions with neurological and anti-infective targets.
Properties
Molecular Formula |
C24H27ClN4O3 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27ClN4O3/c1-32-22-8-3-7-20-19(22)16-21(27-20)24(31)26-10-4-9-23(30)29-13-11-28(12-14-29)18-6-2-5-17(25)15-18/h2-3,5-8,15-16,27H,4,9-14H2,1H3,(H,26,31) |
InChI Key |
VGZOWJGFVZWWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a chlorinated aromatic compound reacts with the piperazine intermediate.
Formation of the Indole Moiety: The indole structure is typically synthesized through Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.
Coupling Reactions: The final step involves coupling the piperazine-chlorophenyl intermediate with the indole moiety, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent targeting various receptors and enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds for Comparison :
N~2~-{4-[4-(4-Methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide (CAS: 951992-14-6) Structural Differences: The piperazine ring is substituted with a 4-methoxyphenyl group instead of 3-chlorophenyl. Molecular weight and formula (C24H28N4O3, MW 420.5) are identical to the target compound, indicating similar scaffold stability . Reported Activity: Implicated in signaling pathways and anti-infection agents, though specific targets remain unlisted .
(2S)-2-{[4-(3-Chlorophenyl)PIPERAZINE-1-CARBONYL]AMINO}-N-(1H-Indol-6-YL)Propanamide (CAS: 1314017-46-3) Structural Differences: Features an indole-6-ylamino group and a propanamide linker instead of the 4-methoxyindole-2-carboxamide and oxobutyl chain. Impact: The stereospecific (S)-propanamide linker may influence target selectivity (e.g., proteases or neurotransmitter receptors). The indole-6-yl substitution could alter binding kinetics compared to the 4-methoxyindole-2-carboxamide .
Triazole-Thione Derivatives (e.g., CAS: 1349172-90-2, 1349172-92-4)
- Structural Differences : Replace the indole-carboxamide core with a triazole-thione scaffold. Piperazine/morpholine substituents vary (e.g., 3-chlorophenyl, 4-bromophenyl).
- Impact : The triazole-thione core may target enzymes like carbonic anhydrase or kinases. Yields during synthesis (75–82%) suggest feasible scalability, but biological data are absent .
Research Findings and Hypotheses
- Electron Effects : The 3-chlorophenyl group’s electron-withdrawing nature may enhance binding to serotonin or dopamine receptors, common targets for piperazine derivatives. In contrast, the 4-methoxyphenyl analog’s electron-donating group could reduce affinity but improve pharmacokinetics .
- Linker Flexibility : The oxobutyl chain in the target compound may confer better metabolic stability compared to shorter linkers (e.g., propanamide), as longer chains resist rapid enzymatic cleavage .
- Core Structure : Indole-carboxamide derivatives are associated with anti-infective and CNS activity, while triazole-thiones are often explored as enzyme inhibitors. This suggests divergent therapeutic applications despite shared substituents .
Biological Activity
The compound N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C24H27ClN4O3, with a molecular weight of 454.9 g/mol. The structure includes an indole ring, a carboxamide group, and a piperazine moiety, which are known to interact with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to This compound exhibit significant anticancer activity. For instance, compounds derived from indole and piperazine frameworks have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MCF-7 | 5.0 |
| 3e | A549 | 10.0 |
| 3g | Hek293 | 15.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems. Compounds similar to This compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Inhibition of cholinesterase enzymes (AChE and BChE) is a key mechanism through which these compounds exert their effects.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
These findings indicate that the compound may help alleviate cognitive decline associated with Alzheimer's disease by enhancing cholinergic neurotransmission .
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act on various neurotransmitter receptors due to its structural features.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and neurodegeneration.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting a strong potential for therapeutic applications .
Case Studies
Recent research has focused on the synthesis and evaluation of similar compounds to elucidate their biological activities:
- A study demonstrated that derivatives of indole-piperazine hybrids had significant cytotoxic effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Another investigation into the neuroprotective potential of related compounds revealed that modifications in the phenyl substituents significantly affected their inhibitory activity against cholinesterases, suggesting a structure-activity relationship that could inform future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
